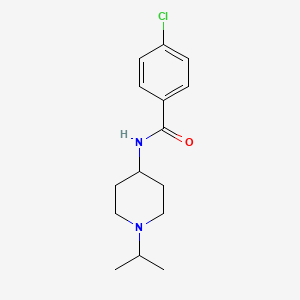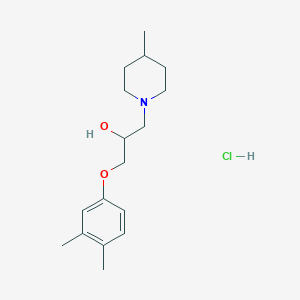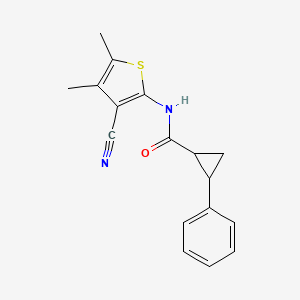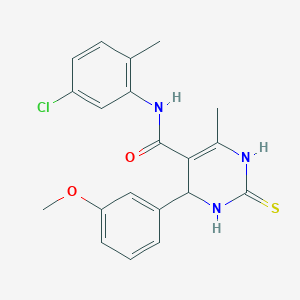
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide
説明
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s as a potential analgesic drug. Since then, it has been extensively studied for its potential use in pain management and other therapeutic applications.
作用機序
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide acts on the mu-opioid receptor by binding to it and activating the downstream signaling pathway, which leads to the inhibition of pain signals in the spinal cord and brain. This results in the relief of pain and other symptoms associated with various conditions, such as chronic pain, neuropathic pain, and cancer pain.
Biochemical and Physiological Effects:
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a favorable pharmacokinetic profile, with a high oral bioavailability and a long half-life. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have a low potential for abuse and addiction, which is a major concern with other opioid drugs.
実験室実験の利点と制限
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, its favorable pharmacokinetic profile, and its low potential for abuse and addiction. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other analgesic drugs, and the exploration of its therapeutic potential in other conditions, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide and to identify any potential side effects or safety concerns.
科学的研究の応用
4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 4-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has also been shown to have low affinity for other opioid receptors, such as delta and kappa receptors, which are associated with unwanted side effects.
特性
IUPAC Name |
4-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-14(8-10-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQGLDHSAXRTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)


![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)

![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)